2-[[5-(1,3-dioxoisoindol-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetic Acid
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Overview
Description
2-[[5-(1,3-dioxoisoindol-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid is a complex organic compound that features a unique combination of functional groups, including an isoindole, thiadiazole, and acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(1,3-dioxoisoindol-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoindole Moiety: The isoindole ring can be synthesized through the reaction of phthalic anhydride with ammonia or primary amines under acidic conditions.
Introduction of the Thiadiazole Ring: The thiadiazole ring is introduced by reacting the isoindole derivative with thiosemicarbazide in the presence of an oxidizing agent such as hydrogen peroxide.
Attachment of the Acetic Acid Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-[[5-(1,3-dioxoisoindol-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The isoindole moiety can be reduced to form dihydroisoindole derivatives.
Substitution: The acetic acid group can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alcohols, amines.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydroisoindole derivatives.
Substitution Products: Esters, amides.
Scientific Research Applications
2-[[5-(1,3-dioxoisoindol-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its unique structural features.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2-[[5-(1,3-dioxoisoindol-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes such as cyclooxygenase (COX) and various kinases.
Pathways Involved: Inhibition of COX enzymes leads to reduced production of pro-inflammatory prostaglandins, while kinase inhibition can affect cell signaling pathways involved in cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-((1,3-Dioxoisoindolin-2-yl)oxy)acetic acid: Similar structure but with an oxygen atom instead of sulfur.
2H-Isoindole-2-acetic acid: Lacks the thiadiazole ring.
Uniqueness
2-[[5-(1,3-dioxoisoindol-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid is unique due to the presence of both isoindole and thiadiazole rings, which confer distinct chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
2-[[5-(1,3-dioxoisoindol-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O4S2/c16-8(17)5-20-12-14-13-11(21-12)15-9(18)6-3-1-2-4-7(6)10(15)19/h1-4H,5H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOICFHHEXFDFFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NN=C(S3)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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